![molecular formula C17H25N7O2 B5534897 3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide](/img/structure/B5534897.png)
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide
カタログ番号 B5534897
分子量: 359.4 g/mol
InChIキー: YQZRSIFQRLKOLH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- This compound is part of a class of chemicals that are being researched for their potential applications and properties. The focus is on understanding their synthesis, molecular structure, and various chemical and physical properties.
Synthesis Analysis
- Synthesis involves multiple steps and specific reagents, as demonstrated in compounds with similar structures and functional groups. For example, the synthesis of related triazolines and triazoles typically involves the use of thiosemicarbazide, acylthiosemicarbazide, and other specific reagents (Mekuskiene, G., Gaidelis, P., & Vainilavicius, P., 1998).
Molecular Structure Analysis
- The molecular structure of such compounds is often complex, featuring multiple rings and functional groups. This complexity can be understood through techniques like X-ray diffraction and NMR spectroscopy, as seen in the analysis of similar compounds (Moser, S., Bertolasi, V., & Vaughan, K., 2005).
Chemical Reactions and Properties
- Chemical reactions and properties include reactions with other organic compounds, leading to the formation of new derivatives with various functional groups. The reactivity is influenced by the presence of triazole, pyrimidine, and morpholine rings (Abdelhamid, A., Elghandour, A., Hussein, A., & Zaki, Y. H., 2004).
Physical Properties Analysis
- The physical properties, such as solubility and melting point, are essential for understanding the compound's behavior in different environments. Studies of similar compounds offer insights into how molecular structure affects these properties (Jastrzebski, J., Wehman, E., Boersma, J., van Koten, G., Goubitz, K., & Heijdenrijk, D., 1991).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methyl-N-[(6-morpholin-4-ylpyrimidin-4-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O2/c1-12(10-24-14(3)21-13(2)22-24)17(25)18-9-15-8-16(20-11-19-15)23-4-6-26-7-5-23/h8,11-12H,4-7,9-10H2,1-3H3,(H,18,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZRSIFQRLKOLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CC(C)C(=O)NCC2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methyl-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}propanamide |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー